molecular formula C14H10Cl2N2O2 B13912525 N,N'-bis(4-chlorophenyl)oxamide CAS No. 6333-34-2

N,N'-bis(4-chlorophenyl)oxamide

Katalognummer: B13912525
CAS-Nummer: 6333-34-2
Molekulargewicht: 309.1 g/mol
InChI-Schlüssel: GRBNSXNIWBORQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-bis(4-chlorophenyl)oxamide is an organic compound with the molecular formula C14H10Cl2N2O2 It is a derivative of oxamide, where the hydrogen atoms are replaced by 4-chlorophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N’-bis(4-chlorophenyl)oxamide can be synthesized through the reaction of oxalyl chloride with 4-chloroaniline. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for N,N’-bis(4-chlorophenyl)oxamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-bis(4-chlorophenyl)oxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxamide derivatives .

Wissenschaftliche Forschungsanwendungen

N,N’-bis(4-chlorophenyl)oxamide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N,N’-bis(4-chlorophenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N,N’-bis(4-chlorophenyl)oxamide can be compared with other similar compounds, such as:

  • N,N’-bis(4-fluorophenyl)oxamide
  • N,N’-bis(4-bromophenyl)oxamide
  • N,N’-bis(4-nitrophenyl)oxamide

These compounds share similar structures but differ in their substituents, leading to variations in their chemical properties and applications. N,N’-bis(4-chlorophenyl)oxamide is unique due to the presence of chlorine atoms, which impart specific reactivity and potential biological activities .

Eigenschaften

CAS-Nummer

6333-34-2

Molekularformel

C14H10Cl2N2O2

Molekulargewicht

309.1 g/mol

IUPAC-Name

N,N'-bis(4-chlorophenyl)oxamide

InChI

InChI=1S/C14H10Cl2N2O2/c15-9-1-5-11(6-2-9)17-13(19)14(20)18-12-7-3-10(16)4-8-12/h1-8H,(H,17,19)(H,18,20)

InChI-Schlüssel

GRBNSXNIWBORQH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)C(=O)NC2=CC=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.